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Amfenac-d5 (sodium)

Cat. No.: B12367340
M. Wt: 282.28 g/mol
InChI Key: MJAQSCHBMPGJES-SEBYRMSDSA-M
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Description

Theoretical Underpinnings of Isotopic Labeling in Medicinal Chemistry

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes. In the case of deuteration, hydrogen atoms (¹H) are selectively replaced with deuterium (B1214612) (²H or D). The fundamental principle underlying the utility of this substitution lies in the mass difference between hydrogen and deuterium. A deuterium atom is approximately twice as heavy as a protium (the most common isotope of hydrogen) atom. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The increased strength of the C-D bond is the basis for the "kinetic isotope effect" (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. Because the C-D bond is stronger and requires more energy to break, the rate of metabolic reactions at a deuterated site can be significantly slower. This deliberate slowing of metabolism can be a key objective in the design of new drug candidates with improved pharmacokinetic properties. nih.gov

Beyond the KIE, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. biopharmaservices.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and selective, but can be subject to variability during sample preparation and analysis. biopharmaservices.com By adding a known quantity of a deuterated version of the analyte (the compound being measured) to a biological sample at the beginning of the workflow, any loss of the analyte during extraction or fluctuations in the instrument's response can be accurately corrected for. biopharmaservices.com The deuterated internal standard is chemically identical to the analyte and thus behaves similarly throughout the analytical process, but is distinguishable by its higher mass in the mass spectrometer. biopharmaservices.comresearchgate.net

Strategic Applications of Deuterated Analogs in Drug Discovery and Development

The unique properties of deuterated compounds have led to their widespread application across the spectrum of drug discovery and development. These applications can be broadly categorized into two main areas: improving drug characteristics and facilitating research.

Improving Pharmacokinetic and Metabolic Profiles:

One of the most compelling applications of deuteration is the potential to create "deuterated drugs" with enhanced therapeutic profiles. nih.govmedchemexpress.com By strategically placing deuterium atoms at sites of metabolic vulnerability, the rate of drug metabolism can be reduced. This can lead to several beneficial outcomes:

Increased drug exposure: A slower rate of metabolism can result in higher and more sustained concentrations of the active drug in the bloodstream.

Reduced formation of toxic metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts. Deuteration can help to minimize the formation of these undesirable metabolites.

Improved safety and tolerability: By altering the metabolic pathway, deuteration can potentially reduce the incidence of adverse effects associated with the parent drug or its metabolites.

Simplified dosing regimens: A longer half-life may allow for less frequent dosing, which can improve patient compliance.

Facilitating Research and Development:

Deuterated analogs are indispensable tools for elucidating the complex processes of drug absorption, distribution, metabolism, and excretion (ADME). Their applications in this domain include:

Internal Standards for Bioanalysis: As previously mentioned, stable isotope-labeled compounds like Amfenac-d5 (sodium) are considered the gold standard for use as internal standards in LC-MS/MS-based bioanalysis. biopharmaservices.com They ensure the accuracy and reliability of quantitative measurements of drugs and their metabolites in biological matrices such as plasma and tissue. biopharmaservices.comresearchgate.net

Metabolite Identification: Deuterated compounds can be used to distinguish between endogenous compounds and drug-derived metabolites in complex biological samples.

Pharmacokinetic Studies: The use of deuterated internal standards is crucial for the accurate determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. mdpi.com

The following table summarizes the key strategic applications of deuterated analogs in pharmaceutical research:

Application AreaSpecific UseRationale
Therapeutic Enhancement Creation of "deuterated drugs"Slower metabolism due to the kinetic isotope effect can lead to improved efficacy and safety.
Reduced formation of toxic metabolitesBlocking or slowing metabolic pathways that produce harmful byproducts.
Simplified dosingIncreased half-life may allow for less frequent administration.
Research and Development Internal standards in bioanalysisCo-elution with the analyte and distinct mass allow for accurate quantification.
Pharmacokinetic studiesEssential for precise measurement of drug concentrations over time.
Metabolite identificationHelps to trace the metabolic fate of a drug.

Contextualization of Amfenac-d5 (Sodium) within Contemporary Research Paradigms

Amfenac-d5 (sodium) is the deuterated sodium salt of Amfenac (B1665970). Amfenac itself is a potent, non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. biopharmaservices.comnih.gov However, in the context of modern pharmaceutical research, Amfenac is most recognized as the active metabolite of Nepafenac (B1678188). centaurpharma.comfda.gov Nepafenac is a prodrug, meaning it is administered in an inactive form and then converted to the active form, Amfenac, within the body by hydrolase enzymes. centaurpharma.comfda.gov

The primary and most critical application of Amfenac-d5 (sodium) in academic and industrial research is as a stable isotope-labeled internal standard. medchemexpress.com When researchers need to accurately measure the concentration of Amfenac (or its parent prodrug, Nepafenac) in biological samples such as plasma or aqueous humor, Amfenac-d5 (sodium) is the ideal tool for the job. centaurpharma.comnih.gov

For instance, in pharmacokinetic studies designed to understand how Nepafenac is absorbed, distributed, and converted to Amfenac in the eye, a robust bioanalytical method is required. nih.gov Such a method would typically involve adding a small, fixed amount of Amfenac-d5 (sodium) to each patient sample. During analysis by LC-MS/MS, the instrument can differentiate between the naturally occurring Amfenac and the heavier Amfenac-d5. By comparing the instrument's response for the two compounds, a precise and accurate concentration of Amfenac in the original sample can be determined, even if there were minor inconsistencies in the sample preparation or analysis.

The properties of Amfenac-d5 (sodium) are summarized in the table below:

PropertyValueSource
Chemical Name 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium SaltN/A
Synonyms Amfenac-d5 Sodium Salt, Sodium 2-(2-amino-3-(benzoyl-d5)phenyl)acetateN/A
Molecular Formula C₁₅H₇D₅NNaO₃N/A
Molecular Weight Approximately 282.28 g/mol N/A
Primary Application Stable isotope-labeled internal standard for Amfenac medchemexpress.com
Related Compounds Amfenac (unlabeled analog), Nepafenac (prodrug) centaurpharma.comfda.gov

In essence, while Amfenac is the pharmacologically active molecule, Amfenac-d5 (sodium) is its indispensable research partner. Its deuteration does not alter its chemical behavior in a way that would compromise its function as an internal standard, but its increased mass makes it easily distinguishable by mass spectrometry. This allows for the rigorous and precise quantification required to support drug development programs and fundamental research into the pharmacokinetics of NSAIDs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12NNaO3 B12367340 Amfenac-d5 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12NNaO3

Molecular Weight

282.28 g/mol

IUPAC Name

sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate

InChI

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1/i1D,2D,3D,5D,6D;

InChI Key

MJAQSCHBMPGJES-SEBYRMSDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]

Origin of Product

United States

Synthesis and Chemical Characterization Methodologies for Amfenac D5 Sodium

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Amfenac-d5 involves the specific and controlled introduction of deuterium atoms onto the benzoyl moiety of the molecule. This process requires careful selection of deuterating agents and reaction conditions to achieve high isotopic enrichment at the desired positions.

Stereoselective Deuteration Strategies

While the deuterium atoms in Amfenac-d5 are located on an aromatic ring and not at a chiral center, the principles of stereoselective synthesis are relevant in the broader context of creating complex deuterated molecules. For many deuterated pharmaceutical compounds, achieving specific stereochemistry is critical. Biocatalytic approaches, using enzymes such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, offer a powerful method for highly selective deuteration under mild conditions. escholarship.orgescholarship.orgnih.govacs.org These enzymes can facilitate hydrogen-deuterium exchange with high fidelity, often using inexpensive deuterium sources like deuterium oxide (D₂O). nih.gov For instance, enzymes like LolT, a PLP-dependent Mannich cyclase, have demonstrated the ability to deuterate a wide array of L-amino acids with exceptional site- and stereoselectivity. escholarship.orgescholarship.orgchemistryviews.org While not directly applied to the aromatic ring of Amfenac (B1665970), these biocatalytic methods exemplify advanced strategies for precise deuterium incorporation. escholarship.orgescholarship.orgnih.govacs.orgchemistryviews.org

In the case of aromatic systems like the benzoyl group in Amfenac, metal-catalyzed hydrogen-deuterium exchange reactions are more common. Catalysts based on metals like iron, palladium, or nickel can facilitate the exchange of aromatic protons with deuterium from sources such as D₂O. nih.govchemrxiv.org Nanostructured iron catalysts, for example, have been shown to be effective for the selective deuteration of anilines and phenols, which are structurally relevant to the Amfenac precursor. nih.gov

Precursor Design for Deuterated Amfenac

The synthesis of Amfenac-d5, chemically known as 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt, fundamentally relies on the use of a deuterated precursor. simsonpharma.com The most direct strategy involves utilizing benzoyl-d5 chloride or a similar activated benzoic acid-d5 derivative in the synthetic route. The synthesis would typically involve the Friedel-Crafts acylation of a suitably protected 2-aminophenylacetic acid precursor with benzoyl-d5 chloride.

Advanced Spectroscopic and Chromatographic Characterization

To confirm the successful synthesis and ensure the purity of Amfenac-d5 (sodium), a suite of advanced analytical techniques is employed. These methods verify the correct placement of deuterium atoms, quantify the level of isotopic enrichment, and assess the chemical purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. magritek.com Both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are utilized.

In the ¹H NMR spectrum of Amfenac-d5, the absence or significant reduction of signals corresponding to the benzoyl phenyl protons (compared to the spectrum of non-deuterated Amfenac) provides direct evidence of successful deuteration. magritek.com The residual proton signals can be used to calculate the degree of deuteration. researchgate.net Conversely, ²H NMR directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the benzoyl ring, confirming their specific location. magritek.comsfasu.edu The presence of a clean spectrum in non-deuterated solvents is an advantage of ²H NMR. jeol.com

Table 1: NMR Spectroscopy in the Analysis of Amfenac-d5
TechniquePurposeExpected Observation for Amfenac-d5
¹H NMRConfirm Deuteration & Assess Isotopic PurityDisappearance or significant attenuation of proton signals from the benzoyl ring. Integration of residual signals against non-deuterated protons (e.g., on the other phenyl ring or the acetic acid moiety) allows for purity calculation.
²H NMRConfirm Deuterium LocalizationA signal or set of signals in the aromatic region corresponding to the chemical environment of the benzoyl ring, confirming the location of the deuterium atoms.
¹³C NMRStructural ConfirmationThe carbon signals of the deuterated benzoyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered (isotope effect) compared to the non-deuterated compound. wikipedia.org

Mass Spectrometry (MS) Techniques for Isotopic Enrichment and Structural Confirmation

Mass spectrometry (MS) is fundamental for confirming the mass of Amfenac-d5 and determining its isotopic enrichment. The incorporation of five deuterium atoms in place of five hydrogen atoms results in a predictable increase in molecular weight.

Table 2: Mass Spectrometry Data for Amfenac and Amfenac-d5
CompoundMolecular FormulaMolecular Weight (g/mol)Expected [M+H]⁺ (m/z)
AmfenacC₁₅H₁₃NO₃255.27256.09
Amfenac-d5C₁₅H₈D₅NO₃260.30 bdg.co.nz261.12

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds, including isotopically labeled standards like Amfenac-d5. researchgate.nettorontech.commeasurlabs.com The primary goal is to separate the main compound from any impurities, which could include starting materials, by-products from the synthesis, or the non-deuterated analog. chromatographyonline.comslideshare.net

A reversed-phase HPLC (RP-HPLC) method is typically developed and validated. nih.govhealthinformaticsjournal.comasianpubs.org This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (typically UV detection, as Amfenac has a chromophore). healthinformaticsjournal.comasianpubs.orgresearchgate.net The method must demonstrate specificity, linearity, accuracy, and precision. healthinformaticsjournal.comresearchgate.net The purity of Amfenac-d5 is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. High purity (often >98%) is required for its use as an internal standard. bdg.co.nz

Table 3: Typical HPLC Parameters for Purity Analysis of Amfenac-d5
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient or isocratic elution with a buffered aqueous phase and an organic modifier (e.g., Acetonitrile).Elutes compounds from the column, with composition optimized for best separation.
DetectorUV-Vis or Diode-Array Detector (DAD)Detects and quantifies UV-absorbing compounds like Amfenac.
Purity Target>98%Ensures the standard is free from significant chemical impurities that could interfere with analysis. bdg.co.nz

Analytical Method Development and Validation Utilizing Amfenac D5 Sodium

Role as an Internal Standard in Quantitative Bioanalysis

Amfenac-d5 is a stable isotope-labeled version of Amfenac (B1665970), designed for use as an internal standard (IS) in the quantification of Amfenac and its prodrug, Nepafenac (B1678188). bdg.co.nznetascientific.com An ideal internal standard should have chemical and physical properties nearly identical to the target analyte, allowing it to compensate for variations in sample preparation, extraction recovery, and instrument response. bioanalysis-zone.comscioninstruments.com By adding a known quantity of Amfenac-d5 to a sample before processing, the ratio of the analyte to the IS remains constant throughout the analytical procedure, correcting for potential losses or variations. chiron.no This is crucial for achieving the high accuracy and precision required in pharmacokinetic and other clinical studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Amfenac Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of drugs like Amfenac in biological matrices due to its high sensitivity and selectivity. eijppr.com In these methods, Amfenac-d5 is employed to ensure reliable quantification. Validated HPLC/MS/MS methods have been successfully used to determine the plasma concentrations of Amfenac and its parent compound, Nepafenac. fda.gov

The process typically involves sample preparation, such as protein precipitation or liquid-liquid extraction, to isolate the analyte and the internal standard from the biological matrix. mdpi.commdpi.com Chromatographic separation is then performed to resolve the analytes from other matrix components before they enter the mass spectrometer. A study quantifying Bromfenac in rabbit ocular tissues used Amfenac as an internal standard and monitored specific mass transitions (m/z) for each compound. For Amfenac, the transition monitored was m/z 256.2 → 210.2. springermedizin.de This level of specificity is a key advantage of LC-MS/MS.

The use of a stable isotope-labeled internal standard like Amfenac-d5 is considered the gold standard because it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction. bioanalysis-zone.comnih.gov

Table 1: Example of LC-MS/MS Parameters for NSAID Analysis This table is a composite example based on typical methodologies.

ParameterSetting
Chromatography System UHPLC System
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2 µm) springermedizin.de
Mobile Phase Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (B52724) springermedizin.de
Flow Rate 0.4 - 0.9 mL/min nih.govsciencescholar.us
Mass Spectrometer Triple Quadrupole mdpi.com
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mdpi.combioline.org.br
Monitored Transition (Amfenac) m/z 256.2 → 210.2 springermedizin.de
Monitored Transition (IS) Specific to the deuterated standard

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Amfenac Quantification

While LC-MS/MS is more common for non-volatile compounds like Amfenac, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the analyte's volatility. In GC-MS analysis, a deuterated internal standard like Amfenac-d5 is particularly valuable. scioninstruments.com The standard co-elutes with the derivatized analyte and corrects for variability in the derivatization reaction, injection volume, and ionization process. lipidmaps.org

The selection of an appropriate internal standard is crucial; it must not share major fragment ions with the analyte to ensure distinct detection. nih.gov For instance, in the analysis of other compounds, various deuterated analogs were evaluated to find ones with unique mass spectra suitable for selected ion monitoring (SIM). nih.gov Amfenac-d5 is designed to provide unique mass fragments, making it an effective internal standard for GC-MS-based quantification of Amfenac.

Matrix Effects and Internal Standard Normalization in Biological Matrices

Biological matrices such as plasma, blood, and tissue homogenates are complex and can significantly impact the accuracy of quantification. nih.gov The "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting endogenous components from the sample. eijppr.comchromatographyonline.com This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. longdom.org

The use of a stable isotope-labeled internal standard like Amfenac-d5 is the most effective strategy to mitigate matrix effects. nih.govlongdom.org Because Amfenac-d5 is structurally and chemically almost identical to Amfenac, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chiron.nonih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is normalized, leading to more accurate and reliable quantitative results. biopharmaservices.com Regulatory guidelines often require the evaluation of matrix effects during method validation to ensure the robustness of the bioanalytical assay. eijppr.com

Method Validation Parameters in Research Settings

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.eu This involves evaluating several key parameters to ensure the method is accurate, precise, and specific for the analyte of interest in the given biological matrix.

Sensitivity, Specificity, and Linearity Evaluations

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. mdpi.com For Amfenac, a validated method demonstrated an LLOQ of 0.025 ng/mL in plasma, which was adequate for clinical studies. fda.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. nih.gov In validated methods for Amfenac, analysis of blank human plasma samples showed no significant interfering peaks at the retention time of the analyte or the internal standard, confirming the assay's selectivity. fda.gov

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a defined range. nih.gov A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. For Amfenac quantification in plasma, a linear range of 0.025 ng/mL to 20 ng/mL has been established. fda.gov The linearity is typically evaluated by the correlation coefficient (r or r²), which should ideally be greater than 0.99. nih.govirjpms.com

Accuracy and Precision Determinations for Amfenac and its Metabolites

Accuracy refers to the closeness of the measured concentration to the true nominal value and is often expressed as a percentage of the nominal value (% bias or % recovery). nih.govPrecision measures the degree of scatter or variability between repeated measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov

These parameters are assessed at multiple concentration levels (typically LLOQ, low, medium, and high QC levels) within a single analytical run (intra-day) and across different runs on different days (inter-day). nih.govbebac.at For a method to be considered valid, the accuracy is generally required to be within ±15% (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ). nih.govsciencescholar.us Validated methods for Amfenac have demonstrated satisfactory accuracy and precision, meeting these standard acceptance criteria. fda.gov

Table 2: Example of Method Validation Acceptance Criteria Based on general regulatory guidelines.

Validation ParameterConcentration LevelAcceptance Criteria
Linearity (r²) Over calibration range≥ 0.99
Intra-day Accuracy LLOQ80 - 120%
Low, Mid, High QC85 - 115%
Inter-day Accuracy LLOQ80 - 120%
Low, Mid, High QC85 - 115%
Intra-day Precision (%RSD) LLOQ≤ 20%
Low, Mid, High QC≤ 15%
Inter-day Precision (%RSD) LLOQ≤ 20%
Low, Mid, High QC≤ 15%

Pharmacokinetic Research Applications of Amfenac D5 Sodium in Non Human Models

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Pre-clinical ADME studies are fundamental to drug development, providing critical insights into how a substance behaves within a living organism. The use of isotopically labeled compounds like Amfenac-d5 is a cornerstone of these investigations, allowing for precise tracking and quantification of the drug and its metabolites.

Assessment of Deuterium (B1214612) Isotope Effects on Metabolic Stability

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. wikipedia.orgmdpi.com This can significantly enhance the metabolic stability of a drug if the deuteration occurs at a site of metabolic oxidation. mdpi.comnih.govresearchgate.net

In the context of Amfenac (B1665970), which undergoes metabolism, Amfenac-d5 would be used in in vitro studies with liver microsomes from various preclinical species (e.g., rat, monkey) to determine if its rate of metabolism is slower than that of the non-deuterated parent drug. A slower rate of degradation for Amfenac-d5 would indicate a positive deuterium isotope effect, suggesting increased metabolic stability. This could translate to a longer half-life and greater systemic exposure in vivo.

Table 1: Illustrative In Vitro Metabolic Stability Data

This table illustrates the type of data that would be generated in a comparative metabolic stability study. The values presented are hypothetical.

CompoundAnimal ModelIn Vitro Half-life (t½, minutes) in Liver Microsomes
AmfenacRat25
Amfenac-d5Rat45
AmfenacMonkey30
Amfenac-d5Monkey55

Comparative Pharmacokinetics of Amfenac and Amfenac-d5 in Animal Models

Following in vitro assessment, comparative pharmacokinetic studies in animal models such as rats or dogs would be conducted. In these studies, separate groups of animals would be administered either Amfenac or Amfenac-d5. Blood samples would be collected at various time points and analyzed to determine key pharmacokinetic parameters. A significant increase in parameters like the maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t½) for Amfenac-d5 compared to Amfenac would provide in vivo evidence of the deuterium isotope effect on its metabolism and clearance.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats

This table demonstrates the kind of comparative data that would be sought from in vivo studies. The values are for illustrative purposes only.

ParameterAmfenacAmfenac-d5
Cmax (ng/mL)500750
Tmax (hr)1.01.0
AUC (ng·hr/mL)20004000
t½ (hr)2.55.0

Tissue Distribution Investigations in Research Animals

Understanding where a drug distributes in the body is crucial. While specific tissue distribution studies for Amfenac-d5 are not publicly documented, these studies would typically involve administering the deuterated compound to research animals. At selected time points, various tissues (e.g., liver, kidney, muscle, brain) would be collected and analyzed for the presence of Amfenac-d5. This would reveal the extent of its distribution into different body compartments and identify any potential for accumulation in specific organs. The use of the deuterated form allows for clear differentiation from any endogenous compounds.

In Vitro Metabolic Pathway Elucidation

Amfenac-d5 serves as a powerful tool in in vitro studies designed to map the metabolic fate of Amfenac. These investigations are critical for understanding how the drug is transformed in the body and for identifying the enzymes responsible.

Identification of Amfenac Metabolites using Deuterium Tracers

When Amfenac is incubated with liver microsomes or hepatocytes, it is converted into various metabolites. Identifying the structure of these metabolites can be challenging. Amfenac-d5 is instrumental in this process. By comparing the mass spectra of the metabolites produced from Amfenac with those from Amfenac-d5, researchers can readily identify drug-related material. The metabolites of Amfenac-d5 will have a characteristic mass shift corresponding to the number of deuterium atoms they retain, allowing for their unambiguous identification amongst a complex background of endogenous molecules.

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 interactions)

The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs. nih.govbibliotekanauki.pl In vitro studies using a panel of recombinant human CYP enzymes are conducted to identify which specific isoforms are responsible for metabolizing Amfenac. It has been noted in the literature that neither nepafenac (B1678188) (the prodrug of amfenac) nor amfenac inhibit the major human cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) at concentrations up to 300 ng/ml. reverso.net

Further studies with Amfenac-d5 could be used to probe the mechanism of interaction with these enzymes. mdpi.com By observing changes in the rate of metabolism and the profile of metabolites formed by specific CYP enzymes when presented with the deuterated substrate, researchers can gain a deeper understanding of the drug's biotransformation. This information is vital for predicting potential drug-drug interactions.

Table 3: Example of CYP450 Isoform Contribution to Metabolism

This table provides a hypothetical representation of the data used to determine the contribution of different CYP450 enzymes to the metabolism of a compound.

CYP450 Isoform% Metabolism of Amfenac (Hypothetical)
CYP1A2< 5%
CYP2C945%
CYP2C1915%
CYP2D6< 5%
CYP3A430%
Other5%

Investigation of Conjugation Pathways (e.g., glucuronidation)

In the metabolic journey of xenobiotics, conjugation represents a critical Phase II biotransformation process that facilitates their elimination from the body. For amfenac, the active metabolite of nepafenac, understanding its conjugation pathways is fundamental to characterizing its complete pharmacokinetic profile. Research in non-human models, aided by tools like the stable isotope-labeled analog Amfenac-d5 (sodium), provides essential insights into these processes, particularly glucuronidation.

Amfenac undergoes extensive metabolism, which is initiated by Phase I hydroxylation of its aromatic ring, creating more polar metabolites. drugbank.com Subsequently, these hydroxylated metabolites undergo Phase II conjugation, with glucuronidation being a primary route. centaurpharma.commedicines.org.ukhres.ca In this reaction, UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the amfenac metabolite, significantly increasing its water solubility and preparing it for excretion. novartis.com Radiochromatographic analyses have confirmed that, with the exception of amfenac itself, its metabolites are predominantly found as glucuronide conjugates in species where this pathway is active. centaurpharma.comhres.cacentaurpharma.com

The use of deuterated compounds like Amfenac-d5 is a sophisticated strategy in modern pharmacokinetic research. juniperpublishers.com Replacing hydrogen with deuterium atoms can create a kinetic isotope effect, potentially slowing the rate of metabolism at the deuterated site. This allows researchers to more clearly delineate metabolic pathways and quantify the contribution of each route. While specific studies detailing the kinetic isotope effect of Amfenac-d5 on glucuronidation pathways are not prevalent in publicly available literature, the principles of using such labeled compounds are well-established for elucidating metabolic fate in animal models. juniperpublishers.comresearchgate.net For instance, studies have utilized d5-nepafenac, which is metabolized to d5-amfenac, in non-human models like rabbits and monkeys to trace the distribution of the compound in ocular tissues. researchgate.net

Detailed Research Findings

Crucially, research has revealed significant species differences in the metabolism of amfenac, particularly concerning glucuronidation. Non-human primate models, such as monkeys, demonstrate a metabolic profile similar to humans, where the conjugation of amfenac metabolites with glucuronic acid is a major elimination pathway. novartis.comtga.gov.au In stark contrast, studies indicate that this glucuronidation of metabolites does not occur in rats. novartis.comtga.gov.au This finding underscores the critical importance of selecting appropriate animal models for preclinical studies to ensure the data is relevant and translatable to human pharmacokinetics. The investigation in different species highlights that for studying amfenac's glucuronidation, non-human primates are a more predictive model than rodents.

The metabolic pathways for amfenac are summarized in the table below.

Table 1: Major Metabolic Pathways of Amfenac
Metabolic StepDescriptionKey Enzyme FamilyResulting Product
Phase I: Hydrolysis (Prodrug Activation)Nepafenac is rapidly converted to its active form, amfenac.HydrolasesAmfenac
Phase I: HydroxylationThe aromatic ring of amfenac is hydroxylated, creating more polar molecules. The primary metabolite is 5-hydroxy amfenac.Cytochrome P450 (CYP)Hydroxylated Amfenac Metabolites
Phase II: GlucuronidationGlucuronic acid is conjugated to the hydroxylated metabolites, rendering them highly water-soluble for excretion.UDP-glucuronosyltransferases (UGTs)Amfenac-glucuronide conjugates

The variation in conjugation capacity across different species used in non-human studies is a key finding, as detailed in the following table.

Table 2: Observed Species Differences in the Glucuronidation of Amfenac Metabolites
SpeciesGlucuronide Conjugation PathwayReference
RatMetabolites are not conjugated with glucuronide. novartis.comtga.gov.au
RabbitStudies have used nepafenac/amfenac, but specific data on the extent of glucuronidation is less defined compared to other species. tga.gov.au
MonkeyConjugation of metabolites with glucuronide is a primary metabolic pathway, similar to humans. novartis.comtga.gov.au
HumanGlucuronide conjugates are the main form of metabolites. novartis.comtga.gov.au

These findings demonstrate that for research specifically focused on the glucuronidation of amfenac, the choice of a non-human model is paramount. The use of Amfenac-d5 (sodium) within a relevant species, such as the monkey, allows for precise tracing and quantification of these conjugation pathways, providing data that is more likely to be predictive of the metabolic processes in humans.

Mechanistic and Biochemical Research on Amfenac and Its Deuterated Analog

Investigations into the Molecular Mechanism of Action of Amfenac (B1665970) (Parent Compound)

Amfenac, the active metabolite of the prodrug Nepafenac (B1678188), exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. centaurpharma.comresearchgate.neteuropa.eu These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. centaurpharma.comeuropa.eu

Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes. researchgate.netaxonmedchem.com In vitro studies have demonstrated its ability to block the activity of these enzymes, thereby preventing the production of prostaglandins. centaurpharma.comeuropa.eu The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit a biological process by half, have been determined for Amfenac against both COX isoforms.

One study reported IC50 values for Amfenac against human-derived COX-1 and COX-2 as 15.3 nM and 20.4 nM, respectively. nih.gov Another set of findings indicated IC50 values of 0.25 µM (250 nM) for COX-1 and 0.15 µM (150 nM) for COX-2. axonmedchem.comselleckchem.comselleckchem.comselleck.co.jp These results highlight Amfenac's potent, non-selective inhibition of both COX enzymes. nih.gov The variability in reported IC50 values can be influenced by experimental conditions such as the source of the enzymes and the duration of exposure to the inhibitor. nih.govnih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activities of Amfenac

Enzyme IC50 (nM) - Study 1 nih.gov IC50 (nM) - Study 2 axonmedchem.comselleckchem.comselleckchem.comselleck.co.jp
COX-1 15.3 250
COX-2 20.4 150

While the primary mechanism of Amfenac is the direct inhibition of COX enzymes, research has also explored its interaction with various receptors. In vitro studies examining the binding of Amfenac's parent compound, Nepafenac, to 21 different receptor and binding sites showed no significant interaction. fda.gov This suggests that the anti-inflammatory activity of Amfenac is highly specific to the cyclooxygenase pathway.

Prodrug Activation Pathways and Deuterium’s Influence (Nepafenac to Amfenac)

Nepafenac is a prodrug, meaning it is administered in an inactive form and is then converted to its active form, Amfenac, within the body. centaurpharma.comresearchgate.netfda.gov This conversion is a critical step for its therapeutic efficacy.

Following topical ocular administration, Nepafenac rapidly penetrates the cornea and is converted to Amfenac by intraocular tissue hydrolases. centaurpharma.comeuropa.eufda.gov Studies in rabbit and human ocular tissues have shown that this bioactivation is a concentration-dependent enzymatic process. nih.gov The specific activity of these hydrolases varies across different ocular tissues, with the order of activity in rabbit tissues being retina/choroid >> iris/ciliary body. nih.gov The cornea exhibits minimal hydrolytic activity. nih.gov In human ocular tissues, the iris/ciliary body shows greater specific activity than the cornea. nih.gov This targeted activation within the eye makes Nepafenac a site-specific NSAID, concentrating its anti-inflammatory action where it is most needed. researchgate.netnih.gov

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can influence the metabolic pathways of a drug. This is known as the deuterium kinetic isotope effect. While specific research on the impact of deuteration on the bioconversion of Nepafenac to Amfenac (Amfenac-d5) is not extensively detailed in the provided search results, the principle suggests that deuteration at a site of metabolic transformation can slow down the rate of that transformation. Further investigation is required to determine the precise effect of deuteration on the efficiency of Nepafenac's hydrolysis to Amfenac-d5 in ocular tissues.

Cellular Permeability and Transport Mechanisms (In vitro/Ex vivo Models)

The ability of a drug to penetrate tissues is fundamental to its effectiveness. In vitro and ex vivo models are used to study these properties. nih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs. nih.govmedtechbcn.comevotec.com

Nepafenac's prodrug structure, specifically the amide linkage, increases its lipophilicity compared to Amfenac's carboxylic acid group. nih.gov This enhanced lipophilicity contributes to its superior corneal penetration. researchgate.netnih.govnih.gov In vitro studies have shown that Nepafenac has a significantly greater permeation coefficient across the corneal epithelium compared to other NSAIDs like diclofenac. nih.gov It also demonstrates superior permeation of conjunctival and scleral tissues. nih.gov This efficient penetration is a key factor in its clinical utility, allowing it to reach target tissues in the anterior and posterior segments of the eye. researchgate.netnih.gov

Emerging Research Directions and Methodological Innovations

Integration of Amfenac-d5 (Sodium) with Multi-Omics Approaches (e.g., Metabolomics)

The use of stable isotope-labeled compounds like Amfenac-d5 (sodium) is becoming increasingly integrated with multi-omics technologies, particularly metabolomics. nih.gov This combination allows researchers to move beyond simple pharmacokinetic profiling to a systems-level understanding of a drug's impact. frontiersin.org By introducing a labeled compound into a biological system, scientists can trace its path and observe its effect on the broader metabolic network. researchgate.netnih.gov

Stable Isotope-Resolved Metabolomics (SIRM) uses labeled tracers to unambiguously track atoms through complex and interconnected metabolic pathways. researchgate.net For example, administering Amfenac-d5 could reveal not only its primary metabolites but also how its presence perturbs endogenous pathways, such as those related to inflammation or energy metabolism. nih.govnih.gov This is achieved by analyzing samples with high-resolution mass spectrometry, which can distinguish between the labeled drug-derived metabolites and the thousands of unlabeled endogenous metabolites. nih.gov

This integrated approach helps to:

Identify Off-Target Effects: By observing changes in metabolic pathways unrelated to the drug's primary mechanism.

Discover Biomarkers: Changes in specific endogenous metabolites following drug administration can serve as biomarkers for efficacy or response. nih.gov

Elucidate Mechanisms of Action: Connecting the drug's metabolic fate with downstream changes in the metabolome can provide a more complete picture of its biological activity. mdpi.com

The integration of metabolomics with genomics, transcriptomics, and proteomics creates a powerful framework for systems biology, where the functional impact of a drug can be understood across multiple biological layers. nih.govmdpi.com

Computational Modeling and Simulation of Deuterium (B1214612) Isotope Effects

Computational chemistry offers powerful tools for predicting and understanding the deuterium kinetic isotope effect (KIE) observed with compounds like Amfenac-d5. jsps.go.jp Methods such as quantum mechanics/molecular mechanics (QM/MM) modeling can simulate the interaction between a drug and a metabolic enzyme, like a Cytochrome P450 (CYP). acs.org

These simulations can calculate the activation energies required to break a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. nih.gov The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to cleave it, which slows down the reaction rate. researchgate.netupmc.fr Computational models can quantify this difference, predicting the magnitude of the KIE for deuteration at specific molecular positions. nih.govacs.org

For a drug like Amfenac (B1665970), which is metabolized by CYP enzymes, QM/MM studies can:

Predict Sites of Metabolism: By calculating the activation energy for hydrogen abstraction at various positions on the molecule, researchers can predict the most likely sites of metabolic attack. acs.org

Optimize Deuteration Strategy: Simulations can help identify which positions on the drug, when deuterated, will produce the most significant KIE and thus the greatest increase in metabolic stability. jsps.go.jp

Explain Experimental Observations: Modeling can provide a theoretical basis for experimentally observed pharmacokinetic data, explaining why a deuterated drug is cleared more slowly than its non-deuterated counterpart. escholarship.org

Recent advances incorporate machine learning and AI with quantum chemical calculations to build predictive models for the pharmacokinetic properties of deuterated drugs, promising to accelerate their development. jsps.go.jp

Novel Applications of Deuterated Compounds in Biological System Analysis

The utility of deuterated compounds extends far beyond their traditional role as internal standards or tools to modify pharmacokinetics. simsonpharma.com New applications are continually emerging that leverage the unique properties of deuterium for deeper analysis of biological systems.

One major area of innovation is in mass spectrometry imaging (MSI) . diva-portal.org MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections. acs.org Using a deuterated compound like Amfenac-d5, researchers can administer the drug and then use MSI to see exactly where the drug and its deuterated metabolites accumulate in an organ, such as the kidney or liver. diva-portal.org This provides critical information about target engagement and potential site-specific toxicity that cannot be obtained from blood or plasma analysis alone. Techniques like NanoSIMS (nanoscale secondary ion mass spectrometry) can even track deuterated tracers at the subcellular level. nih.gov

Other novel applications include:

Probing Enzyme Mechanisms: Deuterated substrates are used to study the transition states of enzymatic reactions, providing fundamental insights into how enzymes work. nih.govresearchgate.netwisc.edu

Neutron Crystallography: Replacing hydrogen with deuterium in proteins enhances the signal in neutron crystallography, allowing for the precise localization of hydrogen atoms and water molecules in an enzyme's active site, which is crucial for understanding catalytic mechanisms. mdpi.com

Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS is a powerful technique for studying protein structure and dynamics. nsf.gov While not a direct use of a deuterated drug, the principles of H-D exchange are fundamental to this method of analyzing protein conformation.

These innovative methods demonstrate the versatility of deuterated compounds as probes for exploring complex biological questions, from the atomic details of enzyme function to the distribution of drugs within tissues. mdpi.comansto.gov.au

Q & A

Q. How can researchers validate the isotopic purity of Amfenac-d5 (sodium) in pharmacokinetic studies?

Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, and high-resolution mass spectrometry (HRMS) to verify molecular mass accuracy. Cross-validate results with chromatographic methods (e.g., HPLC) to detect non-deuterated impurities. Ensure calibration against certified reference standards .

Q. What analytical techniques are recommended for quantifying Amfenac-d5 (sodium) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Include internal standards (e.g., stable isotopically labeled analogs) to correct for recovery variability. Validate methods per ICH guidelines for linearity, precision, and accuracy .

Q. What storage conditions ensure the stability of Amfenac-d5 (sodium) in long-term experiments?

Store lyophilized Amfenac-d5 (sodium) at –20°C in airtight, light-resistant containers. For aqueous solutions, use refrigerated autosamplers (4–8°C) and analyze within 24 hours to prevent degradation. Monitor pH stability, as sodium salts may hydrolyze under acidic or alkaline conditions .

Advanced Research Questions

Q. How should a controlled study be designed to assess metabolic stability differences between Amfenac-d5 (sodium) and its non-deuterated form?

Experimental Design:

  • Use hepatocyte or microsomal incubations under standardized conditions (pH 7.4, 37°C).
  • Compare intrinsic clearance rates (CLint) using LC-MS/MS.
  • Control for deuterium isotope effects by matching enzyme kinetics (e.g., CYP450 isoforms). Data Analysis: Apply nonlinear regression models to calculate half-life differences. Address confounding variables (e.g., batch-to-batch variability in enzyme activity) via triplicate assays .

Q. What statistical approaches resolve discrepancies in reported pharmacokinetic (PK) parameters of Amfenac-d5 (sodium)?

Conduct a meta-analysis of published PK data using random-effects models to account for inter-study variability. Assess heterogeneity via I² statistics. If contradictions persist, perform in vitro-in vivo extrapolation (IVIVE) to reconcile differences in absorption or metabolism. Validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers optimize synthetic protocols for Amfenac-d5 (sodium) to achieve >99% isotopic purity?

Methodology:

  • Use deuterated solvents (e.g., D₂O) and reagents to minimize proton exchange.
  • Employ catalytic deuteration techniques (e.g., Pd/C in D₂ atmosphere) for selective hydrogen-deuterium exchange.
  • Monitor reaction progress via real-time FTIR or Raman spectroscopy to detect incomplete deuteration. Quality Control: Integrate orthogonal analytical methods (NMR, HRMS) to confirm positional deuteration .

Methodological Considerations for Data Interpretation

Q. How should researchers address deuterium-related artifacts in mass spectrometry data?

  • Correct for isotopic overlap by deconvoluting mass spectra using software tools (e.g., Xcalibur).
  • Validate fragmentation patterns against non-deuterated analogs to confirm structural integrity.
  • Include blank matrices to rule out background interference .

Q. What strategies minimize batch variability in Amfenac-d5 (sodium) synthesis for multi-center studies?

Standardize synthetic protocols with detailed SOPs, including reaction temperature, solvent ratios, and catalyst loadings. Use centralized batch certification via third-party labs. Implement inter-laboratory proficiency testing to ensure consistency .

Ethical and Reproducibility Guidelines

Q. How to ensure reproducibility when publishing studies involving Amfenac-d5 (sodium)?

  • Document all synthetic steps, purification methods, and characterization data in supplemental materials.
  • Share raw datasets (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What ethical considerations apply to animal studies using deuterated compounds like Amfenac-d5 (sodium)?

Justify deuterium use in animal models by demonstrating reduced metabolite toxicity or enhanced PK properties. Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size calculations and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.